Potassium bitartrate

Übersicht

Beschreibung

Potassium bitartrate, also known as potassium hydrogen tartrate, has a formula of KC4H5O6 . It is a byproduct of winemaking and is known as cream of tartar in cooking . It is used as a mordant in textile dyeing, in the galvanic tinning of metals, in baking powders and baking mixes, and as a medical cathartic .

Synthesis Analysis

Potassium bitartrate is obtained as a byproduct of wine manufacture during the fermentation process . A recent study discusses the synthesis of potassium bitartrate-derived porous carbon via a facile and self-activating strategy for CO2 adsorption application .Molecular Structure Analysis

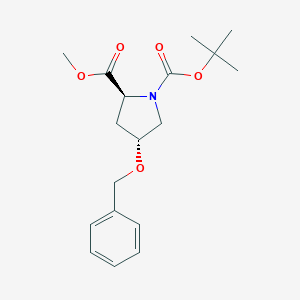

The molecular formula of potassium bitartrate is KC4H5O6 . The structure can be represented as C@@H[O-])O)(C(=O)O)O.[K+] in SMILES notation .Chemical Reactions Analysis

Potassium bitartrate can act as an acid in a reaction with a base . When potassium bitartrate reacts with a base, it donates a proton (H+) to the base . It also dissociates in solution according to a specific equation .Physical And Chemical Properties Analysis

Potassium bitartrate appears as a white crystalline powder . It has a density of 1.05 g/cm3 (solid) and is soluble in water . Its solubility in water is 0.57 g/100 ml at 20 °C and 6.1 g/100 ml at 100 °C .Wissenschaftliche Forschungsanwendungen

Production of Tartaric Acid

Potassium hydrogen tartrate serves as a starting material for the production of tartaric acid, which is widely used in the pharmaceutical industry and as an acidulant in food and beverages .

Metal Processing

It is utilized in metal processing for tasks such as coloring and galvanic tinning of metals, enhancing the appearance and corrosion resistance of metal products .

Wool Production

In the production of wool, Potassium hydrogen tartrate is used as a reducer of chromium trioxide (CrO3) in mordants, which are substances used to set dyes on fabrics .

Stabilizing Agent

It is used for stabilizing egg whites, whipped cream, and prevents crystallization of sugar syrups. It also reduces discoloration of boiled vegetables and is an active component in baking powder .

Calibration Buffer Standard

Potassium hydrogen tartrate is a certified secondary standard reference buffer used for calibrating pH instruments or pH electrodes, ensuring accurate pH measurements in various scientific research applications .

Crystallization Promoter in Winemaking

This compound promotes the crystallization of tartaric acid salts during the cold treatment of wines, which is crucial for stabilizing wine before bottling .

Electrical Properties Research

Research on the electrical properties of pure and doped Potassium hydrogen tartrate crystals has shown that while pure crystals are insulators at room temperature, doping with Na or Li ions turns them into semiconductors .

Each application utilizes the unique chemical properties of Potassium hydrogen tartrate to fulfill specific roles in various fields of scientific research and industry.

JRank - Potassium Hydrogen Tartrate Uses Encyclopedia.com - Potassium Hydrogen Tartrate Thermo Scientific Chemicals - Potassium hydrogen L-tartrate MilliporeSigma - Potassium hydrogen tartrate OIV - Potassium hydrogen tartrate IOPscience - Optical and electrical characteristics

Wirkmechanismus

Target of Action

Potassium hydrogen tartrate primarily targets the intestinal wall in its role as a laxative . It also acts as a pH control agent in various food products, playing a crucial role in maintaining the desired acidity or alkalinity .

Mode of Action

As a laxative, potassium hydrogen tartrate works by forming carbon dioxide gas , which creates a mechanical distension against the intestinal wall and induces bowel contractions . This action facilitates bowel movements and aids in the treatment of constipation .

Biochemical Pathways

The biochemical pathways affected by potassium hydrogen tartrate are primarily related to its role as a laxative and a pH control agent. The formation of carbon dioxide gas in the intestines stimulates bowel movements . As a pH control agent, it helps maintain the acidity or alkalinity of food products, contributing to their taste and stability .

Pharmacokinetics

It is known that the compound is soluble in water, with its solubility increasing with temperature . This property may influence its bioavailability and efficacy as a laxative.

Result of Action

The primary molecular and cellular effect of potassium hydrogen tartrate’s action is the induction of bowel contractions, which can alleviate constipation . In food products, it helps control pH, contributing to the taste and stability of the product .

Action Environment

Environmental factors can influence the action of potassium hydrogen tartrate. For instance, its solubility in water increases with temperature, which could potentially affect its efficacy as a laxative . Additionally, its effectiveness as a pH control agent in food products may be influenced by other ingredients in the food matrix .

Zukünftige Richtungen

The future of potassium bitartrate stabilization involves minimizing energy, wine loss, and treatment time . The possibility of using fluidized bed crystallizers (FBCs) to perform cold stabilization in a continuous process is being discussed . This could reduce time, energy, and wine loss, while minimizing additions to wine .

Eigenschaften

IUPAC Name |

potassium;2,3,4-trihydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.K/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNRZGSIGMXFH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)O)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid; [Merck Index] White powder; [MSDSonline] | |

| Record name | Potassium bitartrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6779 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 G DISSOLVES IN 162 ML WATER, IN 16 ML BOILING WATER, IN 8820 ML ALCOHOL; READILY SOL IN DILUTED MINERAL ACIDS; SOL IN SOLN OF ALKALIES OR BORAX; IN WATER APPROX 0.4% @ 10 °C TO 6% @ 100 °C | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.984 @ 18 °C | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Potassium bitartrate | |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER, SLIGHTLY OPAQUE CRYSTALS | |

CAS RN |

868-14-4 | |

| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.609 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM ACID TARTRATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1264 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

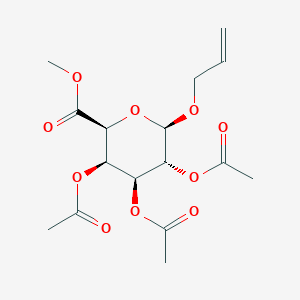

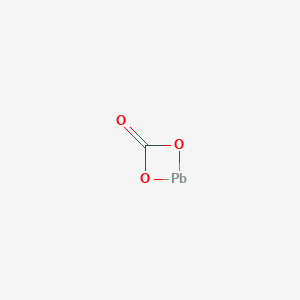

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.